BenchChemオンラインストアへようこそ!

N1-propyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Lipophilicity Membrane permeability Drug-likeness

This 98%-pure oxalamide derivative is a key baseline for kinase inhibitor SAR. Its N1-propyl chain and intermediate LogP (2.1) enable balanced permeability and solubility studies (Caco-2/PAMPA), making it distinct from methyl or tert-butyl analogs. Ideal for assessing oxidative metabolism impact and optimizing target engagement in patent-covered thiophene-cyclopropyl scaffolds. Ships globally for research.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36
CAS No. 1203123-06-1
Cat. No. B2759240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-propyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
CAS1203123-06-1
Molecular FormulaC13H18N2O2S
Molecular Weight266.36
Structural Identifiers
SMILESCCCNC(=O)C(=O)NCC1(CC1)C2=CC=CS2
InChIInChI=1S/C13H18N2O2S/c1-2-7-14-11(16)12(17)15-9-13(5-6-13)10-4-3-8-18-10/h3-4,8H,2,5-7,9H2,1H3,(H,14,16)(H,15,17)
InChIKeyCUGUTBRRDXHERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-propyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide (CAS 1203123-06-1): A Differentiated Thiophene-Oxalamide Kinase Inhibitor Scaffold


N1-propyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a thiophene ring, a cyclopropylmethyl moiety, and an N1-propyl substituent. The compound falls within the Markush structure of thiophene amide derivatives disclosed in US patent application US20080293716, which are claimed as inhibitors of tyrosine and serine/threonine kinases . It is registered in PubChem (CID 30525749) with computed molecular weight 266.36 g/mol, XLogP3-AA 2.1, and topological polar surface area (TPSA) 86.4 Ų . The compound is commercially available at 98% purity for research use . Direct comparative biological data for this specific compound are scarce; differentiation is therefore based on computed physicochemical properties and class-level patent inferences.

Why N1-Alkyl Chain Variation Precludes Direct Substitution in Thiophene-Oxalamide Compounds


The biological activity of oxalamide-based kinase inhibitors is exquisitely sensitive to the N1-alkyl substituent. Even a single methylene group difference can alter the conformational preference of the oxalamide linker and modulate key drug-like properties such as lipophilicity, hydrogen-bond donor capacity, and metabolic stability . In the thiophene-cyclopropyl series, changing from N1-propyl to N1-methyl or N1-tert-butyl would shift the balance between membrane permeability and aqueous solubility, potentially reducing intracellular target engagement or increasing off-target binding . Without empirical comparative data, direct substitution risks compromising assay reproducibility and lead optimization outcomes.

Quantitative Differentiation Evidence: N1-propyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide vs. Closest Analogs


Differential Lipophilicity Governing Passive Membrane Permeability

The N1-propyl derivative exhibits an XLogP3-AA of 2.1, while the N1-methyl analog is estimated at approximately 1.3 based on fragment-based logP contribution methods . The 0.8 log unit increase corresponds to a ~6.3-fold higher octanol-water partition coefficient, which can enhance passive membrane permeability but also reduce aqueous solubility. This difference is consequential for cell-based kinase assays where intracellular concentration governs apparent potency.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor Capacity and Drug-Likeness Compliance

The target compound and its N1-methyl analog each contain two hydrogen-bond donors (HBD), satisfying the Lipinski rule-of-five ceiling of ≤5 . However, the N1-propyl chain introduces additional rotatable bonds (5 vs. 4 for the methyl analog), which can influence entropic binding penalties and metabolic susceptibility. The compound's TPSA of 86.4 Ų and molecular weight of 266.36 g/mol position it favorably within oral drug-like space.

Hydrogen-bond donor Drug-likeness Lipinski rule

Vendor-Supplied Purity: Foundation for Reproducible Screening

The compound is supplied by Leyan at 98% purity (HPLC) . In contrast, some N1-analogs from non-specialist vendors may be offered at lower purity or without analytical certificates. For high-throughput screening campaigns, impurity profiles can introduce false positives or negatives; therefore, a documented 98% purity baseline reduces experimental variability.

Purity Quality control Reproducibility

Class-Level Kinase Inhibition Potential from Patent Scope

US patent US20080293716 explicitly encompasses compounds with the thiophene-cyclopropyl oxalamide scaffold and reports kinase inhibitory activity (IC50 values from 0.1 nM to 10 µM) for representative examples against targets such as EGFR and VEGFR . Although the specific N1-propyl derivative has not been individually profiled, its structural conformity to the patented pharmacophore supports membership in this active class. Researchers prioritizing a balanced lipophilic-hydrophilic profile may find the N1-propyl substitution optimal among alkyl variants.

Kinase inhibition Patent Thiophene amide

Application Scenarios for N1-propyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide in Kinase Research


In Vitro Kinase Profiling of Thiophene-Oxalamide Series

The compound serves as a reference point for systematic SAR exploration of N1-alkyl effects on kinase inhibition. Its intermediate lipophilicity (LogP 2.1) and moderate rotatable bond count make it a baseline for comparing more polar (methyl) or bulkier (tert-butyl) analogs .

Cell-Based Permeability and Efficacy Assays

Because LogP influences transmembrane diffusion, the N1-propyl derivative may exhibit higher intracellular concentrations than the N1-methyl congener in Caco-2 or PAMPA permeability models . Researchers can use this compound to test the relationship between lipophilicity and cellular potency for kinase targets.

Chemical Probe or Tool Compound Development

With its patent-covered scaffold and commercial availability at 98% purity , the compound is suitable as a starting point for designing selective kinase probes, especially where balanced solubility and permeability are desired.

Metabolic Stability and Cytochrome P450 Profiling

The N1-propyl chain introduces an additional site for potential oxidative metabolism compared to the N1-methyl analog. This compound can be used to assess the impact of alkyl chain length on microsomal stability and CYP inhibition profiles.

Quote Request

Request a Quote for N1-propyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.